molecular formula C9H11BrN2O B14811790 2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine

2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine

Cat. No.: B14811790
M. Wt: 243.10 g/mol
InChI Key: VNLSXHONFUZYJM-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropoxy and N-methyl groups. One common method involves the reaction of 2-bromo-5-methylpyridine with cyclopropyl alcohol under basic conditions to form the cyclopropoxy derivative. This intermediate is then reacted with methylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group can form interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxy-N-methylpyridin-4-amine

InChI

InChI=1S/C9H11BrN2O/c1-11-7-4-9(10)12-5-8(7)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

VNLSXHONFUZYJM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=C1OC2CC2)Br

Origin of Product

United States

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